2-methyl-4-nitro-2-butanol
Overview
Description
2-methyl-4-nitro-2-butanol is an organic compound that belongs to the class of nitro alcohols It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-4-nitro-2-butanol can be synthesized through several methods. One common approach involves the nitration of 2-methyl-2-butanol using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically proceeds under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Another method involves the reduction of 2-methyl-4-nitro-2-butanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the nitro group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-nitro-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-methyl-4-nitro-2-butanone.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-methyl-4-nitro-2-butanone.
Reduction: 2-methyl-4-amino-2-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-4-nitro-2-butanol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.
Biological Studies: It is employed in biochemical research to study enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: It is used as a solvent and a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-nitro-2-butanol involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group undergoes electron transfer processes, leading to the formation of an amino group. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-methyl-2-butanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitro-2-butanol: Similar structure but without the methyl group, affecting its physical and chemical properties.
2-methyl-4-nitro-2-pentanol: Has an additional carbon in the backbone, influencing its reactivity and applications.
Uniqueness
2-methyl-4-nitro-2-butanol is unique due to the presence of both a nitro group and a hydroxyl group on a butane backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-methyl-4-nitrobutan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2,7)3-4-6(8)9/h7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQFGZBXVWWGRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.